Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of 4,5,6,7-1H-indazoles involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters . They were treated with hydrazine hydrate in ethanol under reflux to give compounds . The mechanism of this second step was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .Molecular Structure Analysis

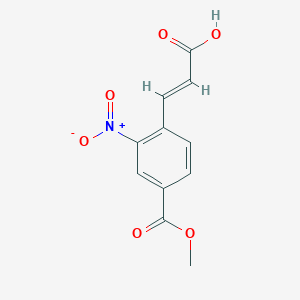

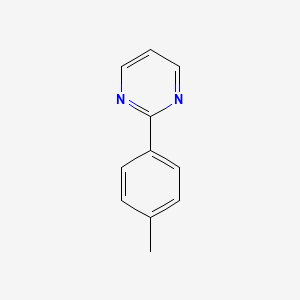

The molecular formula of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is C10H14N2O2 . The InChI code is 1S/C10H14N2O2/c1-2-14-10(13)7-3-4-9-8(5-7)6-11-12-9/h6-7H,2-5H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis

Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a pale-yellow to yellow-brown solid or liquid . It has a molecular weight of 194.23 . The compound should be stored in a sealed container in a dry room at normal temperature .Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is used in the synthesis of various novel compounds due to its unique chemical structure. For instance, its derivative, ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate, was utilized in creating novel indazole bearing oxadiazole derivatives, demonstrating antimicrobial activity (Ghelani, Khunt, & Naliapara, 2017). Similarly, ethyl 2-amino-4-methylthiazole-5-carboxylate, a significant derivative, has been modified and synthesized for antimicrobial studies (Desai, Bhatt, & Joshi, 2019).

Biological Activities

This compound has been employed in synthesizing a series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids, which exhibited significant antiinflammatory activity (Nagakura et al., 1979). Moreover, derivatives of ethyl 1H-indazole-3-carboxylate have shown potential antiarthritic effects at lower doses than their toxic ones (Bistocchi et al., 1981).

Pharmacological Applications

In pharmacology, a derivative, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), and its variants have been synthesized for their potential in cancer cell differentiation and proliferation studies. Some of these derivatives showed selective antiproliferative activities for specific cancer cells (郭瓊文, 2006).

Advanced Synthesis Techniques

The compound's role in advanced synthesis techniques is also noteworthy. For example, ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, underwent annulation with N-tosylimines in the presence of an organic phosphine catalyst, demonstrating the compound's versatility in complex chemical reactions (Zhu, Lan, & Kwon, 2003).

Safety and Hazards

Mechanism of Action

Target of Action

Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a derivative of the indazole moiety . Indazole derivatives have been found to exhibit a wide variety of biological properties, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities

Mode of Action

Indazole derivatives have been found to interact with various targets to exert their biological effects . For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammatory responses .

Biochemical Pathways

For instance, some indazole derivatives have been found to inhibit the cyclooxygenase-2 (COX-2) pathway, which is involved in the production of pro-inflammatory mediators .

Result of Action

For instance, some indazole derivatives have been found to exhibit anti-inflammatory activity, potentially through the inhibition of pro-inflammatory mediators .

properties

IUPAC Name |

ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-10(13)7-3-4-9-8(5-7)6-11-12-9/h6-7H,2-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSSLPZFSXHQEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(C1)C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20728996 | |

| Record name | Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate | |

CAS RN |

792848-34-1 | |

| Record name | Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2',4,4',5-Tetrahydroxy-6'-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-[1,1'-biphenyl]-2-yl)propanoic acid](/img/structure/B3029731.png)

![5'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B3029734.png)

![5,7-Dibromobenzo[d]thiazol-4-amine](/img/structure/B3029735.png)

![2-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B3029743.png)